molecular formula C19H14ClN3O3S B2814138 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 2034439-91-1

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No. B2814138
CAS RN: 2034439-91-1
M. Wt: 399.85
InChI Key: JFLHBFYBJVKBOF-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a useful research compound. Its molecular formula is C19H14ClN3O3S and its molecular weight is 399.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Research on hydroxyl-containing benzo[b]thiophene analogs has shown selectivity towards laryngeal cancer cells, indicating potential for anticancer activity. These compounds have been found to enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells, suggesting their utility in chemotherapy combinations (Haridevamuthu et al., 2023).

Fluorescence Applications

  • Novel 1,8-naphthalimide derivatives containing a thiophene ring have been synthesized, showcasing enhanced fluorescence properties. These findings suggest applications in materials science for the development of fluorescent materials and sensors (Zhengneng et al., 2013).

Chemical Synthesis and Catalysis

  • Studies on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides demonstrate the utility of compounds with thiophene and oxalamide groups in facilitating efficient synthesis of complex molecules. This research supports their application in the development of new pharmaceuticals and organic materials (De et al., 2017).

Antimicrobial and Anti-inflammatory Applications

  • A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed potent anti-tumor agents, highlighting the therapeutic potential of sulfur-containing heterocyclic compounds in treating various diseases (Gomha et al., 2016).

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(5-chloro-2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-12-6-5-11(8-21)15(7-12)23-19(26)18(25)22-9-16(24)14-10-27-17-4-2-1-3-13(14)17/h1-7,10,16,24H,9H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLHBFYBJVKBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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